5-Fluoro-4-methoxypyridin-3-amin
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Overview
Description
5-Fluoro-4-methoxypyridin-3-amin is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as chlorine in the pyridine ring . The reaction conditions often involve the use of a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including 5-Fluoro-4-methoxypyridin-3-amin, often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxypyridin-3-amin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Fluoro-4-methoxypyridin-3-amin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxypyridin-3-amin involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxypyridine: Similar in structure but lacks the fluorine atom.
5-Fluoro-3-methoxypyridin-2-amine: Another fluorinated pyridine derivative with a different substitution pattern
Uniqueness
5-Fluoro-4-methoxypyridin-3-amin is unique due to the specific position of the fluorine and methoxy groups on the pyridine ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
5-fluoro-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 |
InChI Key |
ILPMQXWJHMEHKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1N)F |
Origin of Product |
United States |
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